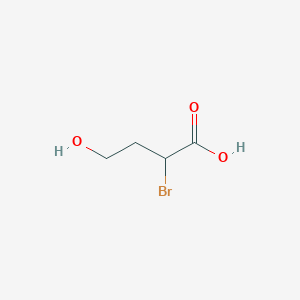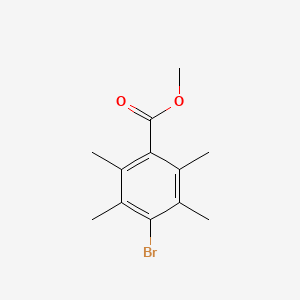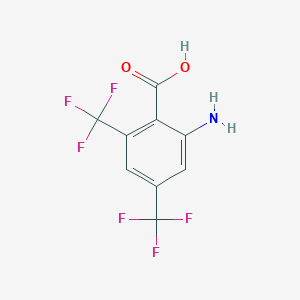
2-(2,4-Dichlorophenyl)-4-pentyn-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dichlorophenyl)-4-pentyn-2-ol is an organic compound characterized by the presence of a dichlorophenyl group and a pentynol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-4-pentyn-2-ol typically involves the reaction of 2,4-dichlorobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer improved reaction efficiency and higher yields compared to traditional batch reactors. These systems allow for precise control of reaction temperature and residence time, enhancing the overall production process .
化学反応の分析
Types of Reactions
2-(2,4-Dichlorophenyl)-4-pentyn-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted phenyl derivatives .
科学的研究の応用
2-(2,4-Dichlorophenyl)-4-pentyn-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is utilized in the production of herbicides and other agrochemicals
作用機序
The mechanism of action of 2-(2,4-Dichlorophenyl)-4-pentyn-2-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to disruption of metabolic processes in microorganisms. This inhibition is often achieved through binding to the active site of the enzyme, preventing substrate access and subsequent catalytic activity .
類似化合物との比較
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide used to control broadleaf weeds.
2,4-Dichlorophenylboronic acid: Used in Suzuki coupling reactions for the synthesis of biologically active molecules.
Uniqueness
Unlike 2,4-Dichlorophenoxyacetic acid, which is primarily used as a herbicide, 2-(2,4-Dichlorophenyl)-4-pentyn-2-ol has broader applications in organic synthesis and medicinal chemistry .
特性
分子式 |
C11H10Cl2O |
|---|---|
分子量 |
229.10 g/mol |
IUPAC名 |
2-(2,4-dichlorophenyl)pent-4-yn-2-ol |
InChI |
InChI=1S/C11H10Cl2O/c1-3-6-11(2,14)9-5-4-8(12)7-10(9)13/h1,4-5,7,14H,6H2,2H3 |
InChIキー |
YHCXJRGJGXAAMS-UHFFFAOYSA-N |
正規SMILES |
CC(CC#C)(C1=C(C=C(C=C1)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3R,6R)-6-[(3S,5R,7R,9S,10S,13R,14S,17R)-3-[3-(4-aminobutylamino)propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate](/img/structure/B11927291.png)
![(1S)-3-[[(9S)-Cinchonan-9-ylimino]methyl]-2'-[[(tert-butyl)diphenylsilyl]oxy]-[1,1'-binaphthalen]-2-ol](/img/structure/B11927294.png)
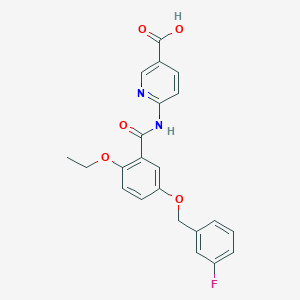
![2-Cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one](/img/structure/B11927305.png)

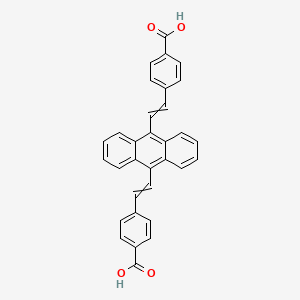
![(3R,4R,5R)-3,4-bis[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-one](/img/structure/B11927326.png)
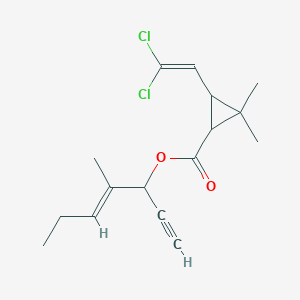
![((3AR,4R,6R,6aR)-6-(4-amino-1H-imidazo[4,5-c]pyridin-1-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B11927336.png)
![(S)-2-Hydroxy-2'-[(R)-hydroxy(1-naphthyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11927338.png)
